2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide
Description
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a complex organic compound that features a piperazine ring, an oxadiazole moiety, and a phenyl group
Properties
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-21(2,3)14-26-12-11-23-20(28)16(26)13-17(27)22-10-9-18-24-19(25-29-18)15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYJIUHOBNNWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCNC(=O)C1CC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced via the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reactions: The final step involves coupling the piperazine derivative with the oxadiazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases.
Materials Science: The compound’s structural features could be exploited in the design of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and oxadiazole moiety are likely involved in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide: shares similarities with other piperazine and oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological activities and chemical properties not found in other similar compounds. This makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
